molecular formula C6H9BrN2 B12958819 5-Bromo-1,2,4-trimethyl-1H-imidazole

5-Bromo-1,2,4-trimethyl-1H-imidazole

Cat. No.: B12958819
M. Wt: 189.05 g/mol
InChI Key: VCZHFARAOVDPHB-UHFFFAOYSA-N
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Description

5-Bromo-1,2,4-trimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,4-trimethyl-1H-imidazole typically involves the bromination of 1,2,4-trimethylimidazole. One common method is the reaction of 1,2,4-trimethylimidazole with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,4-trimethyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 1,2,4-trimethylimidazole.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 5-azido-1,2,4-trimethyl-1H-imidazole or 5-thiocyanato-1,2,4-trimethyl-1H-imidazole.

    Oxidation: Formation of 1,2,4-trimethylimidazole-5-carboxaldehyde or 1,2,4-trimethylimidazole-5-carboxylic acid.

    Reduction: Formation of 1,2,4-trimethylimidazole.

Scientific Research Applications

5-Bromo-1,2,4-trimethyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,4-trimethyl-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to its molecular targets. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trimethylimidazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Chloro-1,2,4-trimethyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    1,2,4,5-Tetramethylimidazole: Contains an additional methyl group, affecting its steric and electronic properties.

Uniqueness

5-Bromo-1,2,4-trimethyl-1H-imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific chemical modifications. Its combination of bromine and methyl groups makes it a versatile intermediate in various synthetic pathways, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

5-bromo-1,2,4-trimethylimidazole

InChI

InChI=1S/C6H9BrN2/c1-4-6(7)9(3)5(2)8-4/h1-3H3

InChI Key

VCZHFARAOVDPHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C)C)Br

Origin of Product

United States

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